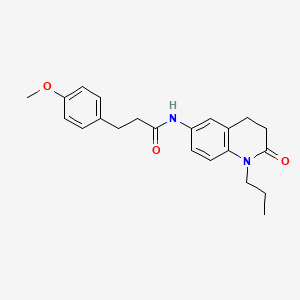![molecular formula C13H18N4O B2973257 N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1797033-64-7](/img/structure/B2973257.png)
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CCMP, and it has been studied for its potential use in various fields, including medicine and agriculture. CCMP is a pyrazole derivative that has shown promising results in different studies, making it a subject of interest for many researchers.
Mécanisme D'action
The mechanism of action of CCMP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CCMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. CCMP has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects
CCMP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CCMP inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. CCMP has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CCMP in lab experiments is that it has shown promising results in various studies, making it a subject of interest for many researchers. Another advantage is that CCMP is relatively easy to synthesize, making it readily available for use in experiments. One limitation of using CCMP in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on CCMP. One direction is to further investigate its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use as an insecticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of CCMP and its effects in different experimental settings. Finally, future research should focus on developing new derivatives of CCMP that have improved properties and greater efficacy in various applications.
Méthodes De Synthèse
The synthesis of CCMP involves several steps, including the reaction of 1-(cyclopropyl)ethylamine with ethyl acetoacetate to form 1-(cyclopropyl)ethyl-3-oxobutanoate. The product is then reacted with hydrazine hydrate to form 1-(cyclopropyl)ethyl-3-hydrazinobutanoate. The final step involves the reaction of 1-(cyclopropyl)ethyl-3-hydrazinobutanoate with acetic anhydride and cyanogen bromide to form CCMP.
Applications De Recherche Scientifique
CCMP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science. In medicine, CCMP has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CCMP has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, CCMP has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In environmental science, CCMP has been studied for its potential use in the removal of heavy metals from contaminated soils and water.
Propriétés
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-2-methyl-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)10-6-12(17(3)16-10)13(18)15-11(7-14)9-4-5-9/h6,8-9,11H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOOEXFNFBDDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC(C#N)C2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


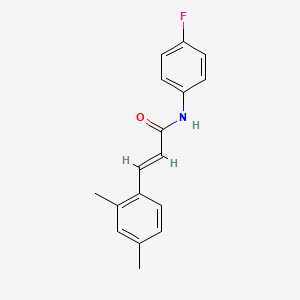
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)
![Methyl (E)-4-[(2R,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2973177.png)
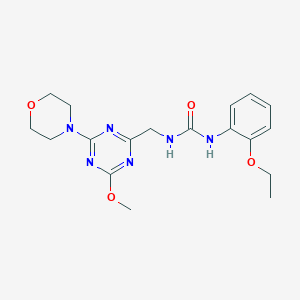

![5-Oxaspiro[3.4]octan-7-amine](/img/structure/B2973184.png)
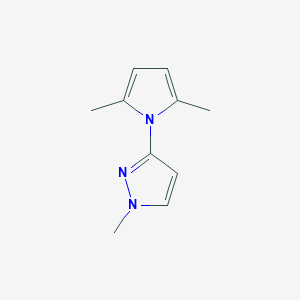

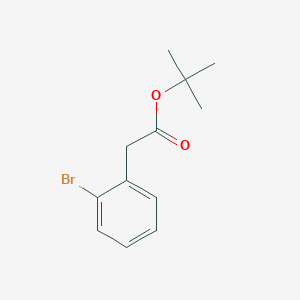
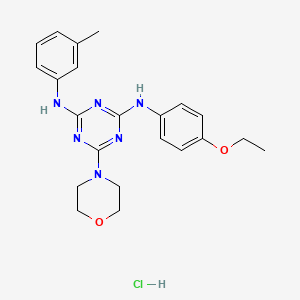
![2-[4-(benzyloxy)phenyl]-N-(1-cyanocyclopropyl)cyclopropane-1-carboxamide](/img/structure/B2973194.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2973196.png)
